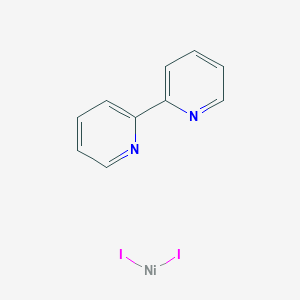

(2,2'-Bipyridine)diiodonickel

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

diiodonickel;2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGEUKJJFSILG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8I2N2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319574 | |

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59448-25-8 | |

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bipyridine Diiodonickel

Preparation Routes to [Ni(bpy)I₂]

The most prevalent and straightforward method for synthesizing (2,2'-Bipyridine)diiodonickel(II) is through a direct addition reaction. This involves combining a nickel(II) iodide salt with a stoichiometric equivalent of 2,2'-bipyridine (B1663995) in a suitable solvent. This approach is analogous to the synthesis of other (2,2'-Bipyridine)dihalonickel(II) complexes, such as the dichloro- derivative, which is prepared by reacting nickel(II) chloride hexahydrate with 2,2'-bipyridine in heated ethanol (B145695) rsc.org. The reaction typically results in the precipitation of the desired product upon cooling.

A secondary, though less common, route is through ligand exchange. In this type of reaction, a pre-existing nickel(II) complex with more labile ligands can be treated with 2,2'-bipyridine. The stronger chelating nature of the bipyridine ligand displaces the original ligands to form the more stable [Ni(bpy)]²⁺ core. Subsequent addition of an iodide salt would then yield the final [Ni(bpy)I₂] product. For instance, mixed-ligand nickel complexes can be formed by reacting a precursor like [Ni(bpy)₂Cl₂] with another ligand, demonstrating the principle of ligand substitution in these systems nih.gov.

Precursor Selection and Stoichiometric Considerations in Synthesis

The selection of appropriate precursors is critical for the successful synthesis of [Ni(bpy)I₂]. The two primary components are the nickel(II) source and the 2,2'-bipyridine ligand.

Nickel(II) Precursor : Anhydrous or hydrated nickel(II) iodide (NiI₂) is the most direct source of both the nickel(II) ion and the iodide ligands. Alternatively, other nickel(II) salts like nickel(II) acetate or nickel(II) nitrate could be used, followed by the addition of a soluble iodide salt such as potassium iodide or sodium iodide, though this adds complexity to the purification process.

Ligand : High-purity, solid 2,2'-bipyridine is used as the chelating ligand.

Stoichiometry is a crucial factor that dictates the identity of the final product. To synthesize the target mono-bipyridine complex, [Ni(bpy)I₂], a 1:1 molar ratio of the nickel(II) salt to the 2,2'-bipyridine ligand must be precisely maintained rsc.org. Deviating from this ratio can lead to the formation of different coordination complexes. For example, using an excess of the bipyridine ligand (e.g., a 3:1 ligand-to-metal ratio) would favor the formation of the tris-chelated complex, [Ni(bpy)₃]I₂ mdpi.comresearchgate.net.

| Precursor Type | Chemical Name | Formula | Role in Synthesis |

|---|---|---|---|

| Nickel(II) Source | Nickel(II) Iodide | NiI₂ | Provides Ni²⁺ ion and I⁻ ligands |

| Chelating Ligand | 2,2'-Bipyridine | C₁₀H₈N₂ | Forms the stable [Ni(bpy)]²⁺ chelate |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and ensuring the high purity of the final [Ni(bpy)I₂] product. Key conditions include the choice of solvent, reaction temperature, and time.

Solvent : The solvent must be capable of dissolving the nickel(II) salt and the 2,2'-bipyridine ligand to a sufficient extent to allow the reaction to proceed, but it should also ideally allow for the product to precipitate upon completion, simplifying isolation. Alcohols such as absolute ethanol or methanol (B129727) are commonly employed rsc.orgsmolecule.com. Other polar aprotic solvents like dimethyl sulfoxide (DMSO) can also be used smolecule.com.

Temperature : The reaction is typically performed at elevated temperatures. Refluxing the solution helps to increase the solubility of the reactants and accelerates the rate of complex formation rsc.org. For the analogous chloro complex, the mixture is refluxed for several hours rsc.org.

Reaction Time : A sufficient reaction time is necessary to ensure the reaction goes to completion. For similar complexes, reflux times of around 4 to 5 hours are reported rsc.org.

Isolation and Purification : Purity is achieved through the precipitation of the product from the reaction mixture, often upon cooling. The resulting solid is then isolated by filtration, washed with a cold solvent (such as diethyl ether or cold ethanol) to remove any unreacted starting materials or soluble impurities, and subsequently dried under vacuum rsc.org.

| Parameter | Typical Condition | Effect on Synthesis |

|---|---|---|

| Solvent | Ethanol, Methanol, DMSO | Affects reactant solubility and product precipitation. |

| Temperature | Elevated / Reflux | Increases reaction rate and solubility of precursors. |

| Time | ~4-6 hours | Ensures reaction completion for higher yield. |

| Isolation | Precipitation upon cooling | Facilitates separation of the pure product from the solution. |

Alternative Synthetic Pathways and Green Chemistry Approaches

While solution-based synthesis is standard, alternative methods focusing on sustainability and efficiency have been developed for coordination complexes.

Mechanochemical Synthesis : A prominent green chemistry approach is mechanosynthesis, which involves the grinding or milling of solid reactants. This solvent-free method offers significant advantages, including reduced solvent waste, shorter reaction times, and often higher energy efficiency nih.gov. The synthesis of bipyridine-metal complexes, including the analogous Pd(BiPy)I₂, has been successfully demonstrated using this technique. The reaction is achieved by milling the metal salt (e.g., PdI₂) with 2,2'-bipyridine, leading to complete conversion in a significantly shorter time (e.g., one hour) compared to solvothermal methods nih.gov. This solid-state approach is a highly viable and environmentally friendly alternative for the production of [Ni(bpy)I₂].

The benefits of the mechanochemical approach are highlighted by green metrics such as the E-factor (Environmental factor, mass of waste per mass of product) and Effective Mass Yield (EMY), which are significantly improved compared to traditional solution-based syntheses nih.gov. This positions mechanochemistry as a more sustainable and efficient future direction for the synthesis of organometallic compounds.

| Synthetic Pathway | Description | Advantages | Reference Example |

|---|---|---|---|

| Conventional Solution Synthesis | Reactants are dissolved in a solvent and heated to reflux. | Well-established, simple setup. | Synthesis of Ni(bpy)Cl₂ in hot ethanol rsc.org. |

| Mechanochemical Synthesis | Solid precursors are milled together without bulk solvents. | Solvent-free, rapid, high yield, low environmental impact nih.gov. | Synthesis of Pd(BiPy)I₂ via milling nih.gov. |

Coordination Chemistry and Advanced Structural Characterization of Ni Bpy I₂

Geometric and Electronic Structure Elucidation

The geometric and electronic structure of [Ni(bpy)I₂] is fundamental to understanding its chemical behavior. The nickel(II) center, with a d⁸ electron configuration, coordinates with the two nitrogen atoms of the bipyridine ligand and two iodide ions. This arrangement typically results in a four-coordinate complex.

From the perspective of ligand field theory, halides are considered weak-field ligands, while 2,2'-bipyridine (B1663995) is a stronger field ligand. acs.org This difference in ligand field strength influences the splitting of the d-orbitals of the nickel ion. For Ni(II) dihalide complexes with bipyridine, a pseudo-tetrahedral geometry is often observed, leading to a triplet ground state. acs.org The electronic transitions observed in the UV-Vis spectrum, particularly the metal-to-ligand charge transfer (MLCT) bands, provide insight into the electronic structure. nih.gov

X-ray Crystallographic Analysis of the Coordination Sphere

Bond Lengths, Angles, and Coordination Geometry

Detailed X-ray diffraction studies of nickel(II) complexes with bipyridine and halide ligands have provided precise geometric parameters. For instance, in a related complex, bis(2,2′-bipyridine)diiodonickel(II), the coordination geometry around the nickel ion is typically a distorted octahedron. However, for the simpler [Ni(bpy)I₂], a tetrahedral or square planar geometry is more likely.

In a series of [Ni(L)X₂] complexes, where L is a bidentate ligand and X is a halide, the Ni-N and Ni-X bond lengths and the angles around the nickel center are crucial in defining the coordination sphere. For example, in a pseudotetrahedral [Ni(Le)I₂] complex (where Le is a different bidentate ligand), the geometry is confirmed by the τ₄ criterion of 0.97. acs.org The bond angles in such complexes deviate from the ideal tetrahedral angle of 109.5° due to the constraints of the chelating ligand. acs.org

Table 1: Representative Bond Lengths and Angles for a Pseudotetrahedral Ni(II) Complex

| Parameter | Value |

|---|---|

| Ni-N Bond Length (Å) | ~2.0 - 2.1 |

| Ni-I Bond Length (Å) | ~2.5 - 2.6 |

| N-Ni-N Bite Angle (°) | ~80 - 85 |

| I-Ni-I Angle (°) | ~110 - 120 |

| N-Ni-I Angle (°) | ~100 - 115 |

Computational Modeling of Electronic and Molecular Structure

Computational methods, such as Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic and molecular structure of [Ni(bpy)I₂]. These calculations can predict geometric parameters, vibrational frequencies, and electronic transitions.

DFT calculations on related Ni(I)-bipyridine halide complexes have been used to analyze their electronic structure and reactivity. nih.govnih.govchemrxiv.org For instance, the analysis of molecular orbitals can reveal the nature of the frontier orbitals, which are crucial for understanding the complex's reactivity, such as in oxidative addition reactions. nih.govchemrxiv.org The calculated electronic absorption spectra, often performed using Time-Dependent DFT (TD-DFT), can be compared with experimental UV-Vis spectra to validate the computational model and assign the observed electronic transitions. nih.gov

Solution-Phase Coordination Behavior and Dynamics

In solution, the coordination environment of [Ni(bpy)I₂] can be dynamic. The solvent can potentially coordinate to the nickel center, leading to changes in the coordination number and geometry. Spectroscopic techniques like UV-Vis and NMR are essential for studying these solution-phase phenomena.

Catalytic Applications of 2,2 Bipyridine Diiodonickel in Organic Synthesis

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling reactions represent a powerful strategy in organic synthesis, allowing for the formation of C-C bonds by combining two different electrophiles under reductive conditions. This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles. The (2,2'-Bipyridine)diiodonickel complex is a key player in this field. nih.gov

Catalysis of Vinyl Halide and Alkyl Halide Coupling

This compound is a well-established catalyst for the reductive cross-coupling of vinyl halides with alkyl halides. sigmaaldrich.comsigmaaldrich.com This reaction is a valuable tool for the synthesis of complex alkenes. Research has demonstrated that (bpy)NiI₂ can be used as a single-component, inexpensive pre-catalyst that is stable to both air and moisture over extended periods. nih.gov

Substrate Scope and Functional Group Tolerance

The nickel-catalyzed cross-coupling of vinyl and alkyl halides using the (bpy)NiI₂ pre-catalyst accommodates a wide variety of substrates. nih.gov The methodology has been shown to be effective for both aryl and vinyl bromides coupling with alkyl halides. nih.gov Even challenging substrates, such as unhindered alkenyl bromides, can be successfully coupled to provide the desired olefin products with minimal formation of diene byproducts. nih.govnih.gov

The reaction exhibits broad functional group tolerance, a critical feature for the synthesis of complex molecules. While specific data for the (bpy)NiI₂ catalyzed vinyl-alkyl coupling is part of larger studies, related nickel-bipyridine systems demonstrate tolerance for numerous functionalities. For instance, a closely related NiI₂/bpy system used for acylations tolerates olefins, esters, ethers, carbamates, and silyl (B83357) ethers, indicating the robustness of the catalytic system. chemrxiv.org This broad compatibility allows for the coupling of substrates bearing functionalities that might be sensitive to other reaction conditions.

Interactive Data Table: Examples of Substrate Compatibility in (bpy)Ni-Catalyzed Couplings

| Vinyl/Aryl Halide Type | Alkyl Halide Type | Functional Group Tolerance | Outcome |

| Aryl Bromides | Primary Alkyl Halides | Ester, Ether, Ketone | High Yield nih.govchemrxiv.org |

| Vinyl Bromides | Primary Alkyl Halides | Alkene | Good Yield nih.gov |

| Unhindered Alkenyl Bromides | Secondary Alkyl Halides | Minimal Diene Formation | Good Yield nih.govnih.gov |

| (Z)-Vinyl Bromides | Primary Alkyl Halides | Stereoretention Observed | Good Yield nih.gov |

| Vinyl Triflates | Primary Alkyl Halides | Triflate Group | Successful Coupling nih.gov |

Regioselectivity and Stereoselectivity in Cross-Couplings

A key advantage of the (bpy)NiI₂-catalyzed coupling of vinyl halides is its high degree of stereoretention. nih.gov When a geometrically pure (Z)- or (E)-vinyl bromide is used as the starting material, the resulting alkene product largely retains the stereochemistry of the double bond. nih.govnih.gov

Studies have investigated the source of the small loss of stereochemistry sometimes observed. It has been demonstrated that the product olefin does not isomerize under the reaction conditions. This suggests that any loss of stereochemical integrity occurs prior to the carbon-carbon bond-forming step. The two remaining possibilities are the isomerization of the vinyl bromide starting material or the isomerization of a vinylnickel intermediate during the catalytic cycle. nih.gov While analysis did not show accumulation of the isomerized vinyl bromide, this does not rule out its formation and faster reaction, leaving the precise mechanism of isomerization an area of ongoing investigation. nih.gov There is limited specific information available in the surveyed literature regarding the regioselectivity of this catalyst with substrates possessing multiple electrophilic sites.

Other Metal-Catalyzed Transformations

While this compound is most prominently cited for the cross-electrophile couplings mentioned above, the broader class of nickel-bipyridine catalysts is versatile in promoting other important bond-forming reactions.

Carbon-Carbon Bond Formation (e.g., C-C, C-N, C-O couplings)

Beyond the vinyl-alkyl coupling, (2,2'-bipyridine)nickel complexes catalyze other types of C-C bond formation. The NiI₂/bpy system has been successfully employed in the radical acylation of aryl bromides with acyl imidazoles, demonstrating its utility in forming ketone structures. chemrxiv.org Furthermore, the closely related complex, (2,2'-Bipyridine)nickel dichloride, is used in Kumada-Tamao-Corriu cross-coupling reactions to form C-C bonds.

Information regarding the use of this compound specifically for C-N or C-O bond formation is not prominent in the surveyed literature. These transformations are often achieved with other nickel complexes or under dual catalytic systems, for example, in photoredox-mediated C-O couplings. chemrxiv.orgacs.org

Hydrogenation and Dehydrogenation Reactions

The use of this compound for hydrogenation or dehydrogenation reactions is not well-documented in current research. However, its halogen counterpart, (2,2'-Bipyridine)nickel dichloride (NiCl₂(bpy)), is known to act as a catalyst for transfer hydrogenation reactions, such as the reduction of nitroarenes. smolecule.com This suggests that nickel-bipyridine scaffolds are active in hydrogenation chemistry, although the diiodo- variant has been optimized and developed primarily for cross-coupling applications.

Catalytic Efficiency and Turnover Numbers/Frequencies

The catalytic efficiency of this compound is highly dependent on the specific reaction, substrate scope, and reaction conditions. While precise turnover numbers (TONs) and turnover frequencies (TOFs) are not always reported in the literature for this specific complex, its effectiveness can be inferred from reaction yields and comparative studies.

A notable example of its high efficiency is in the mechanochemical C-S cross-coupling reaction between aryl halides and disulfides. In a systematic study, the combination of a nickel(II) iodide precursor (NiI₂·6H₂O) with 2,2'-bipyridine (B1663995) (Bpy) as a ligand demonstrated superior catalytic activity compared to other nickel salts (like NiCl₂, NiBr₂) and ligands. rsc.org This in situ formation of (bpy)NiI₂ led to the desired C-S coupled product in high yield, underscoring its efficacy. The system showcased remarkable functional group tolerance and broad substrate compatibility. rsc.org

The following table summarizes the screening of various nickel catalysts for the thiolation of bromobenzene (B47551) with phenyl disulfide, highlighting the superior performance when this compound is formed in the reaction mixture. rsc.org

Table 1: Effect of Nickel Catalyst on C-S Cross-Coupling Yield

| Entry | Nickel Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 1 | NiCl₂·6H₂O | Bpy | 67 |

| 2 | NiI₂·6H₂O | Bpy | 86 |

| 3 | NiBr₂ | Bpy | 75 |

| 4 | NiCl₂·dme | Bpy | 72 |

| 5 | Ni(OAc)₂·4H₂O | Bpy | 53 |

Data sourced from a study on mechanochemical Ni-catalyzed thiolation. The reaction of bromobenzene and phenyl disulfide was performed under ball-milling conditions with the specified nickel precursor and 2,2'-bipyridine (Bpy). rsc.org

Research on related nickel-bipyridine systems indicates that catalytic efficiency and turnover frequencies are profoundly influenced by the electronic and steric properties of the bipyridine ligand. For instance, studies on cross-electrophile coupling reactions have shown that introducing bulky substituents on the bipyridine backbone can lead to significant differences in catalytic performance, with some modified catalysts achieving lower turnover frequencies. nih.gov While this compound itself is effective, this suggests that its efficiency is tied to the fundamental, unsubstituted bipyridine structure.

Furthermore, the stability of the active catalytic species is paramount for achieving high turnover numbers. In a related system, a nickel-bipyridine catalyst supported on a metal-organic framework (MOF) for methane (B114726) borylation achieved a high TON of up to 1388. nih.gov The study emphasized that immobilizing the catalyst and preventing intermolecular decomposition pathways were crucial for this high efficiency, a challenge often faced by homogeneous catalysts like (bpy)NiI₂. nih.gov

Catalyst Stability and Deactivation Pathways

A common deactivation mechanism for nickel-bipyridine catalysts involves the formation of catalytically inactive nickel(0) or nickel(I) dimers and larger aggregates, often observed as nickel-black precipitation. caltech.edu The catalytic cycle of many cross-coupling reactions involves the generation of highly reactive, coordinatively unsaturated Ni(0) and Ni(I) intermediates. In the absence of a substrate to react with, these low-valent species can undergo irreversible dimerization or agglomeration, removing them from the productive catalytic cycle. nih.gov

The stability of the catalyst is therefore intrinsically linked to the kinetics of the catalytic cycle. If the rate of consumption of the active Ni(0) or Ni(I) species by the substrates (e.g., via oxidative addition) is faster than the rate of deactivation, the catalyst remains active. Factors that can influence this balance include:

Substrate Concentration: Higher concentrations of reactive substrates can more effectively "trap" the active monomeric nickel species, preventing their decomposition.

Ligand Properties: The bipyridine ligand itself plays a crucial role in stabilizing the nickel center. However, under certain conditions, ligand-centered decomposition can also occur. While more commonly studied for phosphine (B1218219) ligands (C-P bond activation) or N-heterocyclic carbene ligands (N-NHC coupling), the potential for M-ligand bond cleavage remains a possible deactivation route. nih.govacs.org

Solvent and Additives: The reaction environment, including the solvent and any additives, can influence catalyst stability by coordinating to the metal center and modulating its reactivity and propensity for aggregation. caltech.edu

Mechanistic investigations into related nickel-catalyzed reactions suggest that the catalytic cycle involves multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). rsc.org The stability of each intermediate in this cycle is crucial. For example, the relative stability of (tBubpy)Ni(Ar)I intermediates, which differ from the iodide complex in their bipyridine ligand, has been shown to correlate with catalytic activity, with less stable intermediates leading to lower activity. nih.gov This implies that the transient species formed from this compound must possess sufficient stability to proceed through the catalytic cycle without undergoing premature decomposition.

Mechanistic Investigations of 2,2 Bipyridine Diiodonickel Catalysis

Proposed Catalytic Cycles and Key Intermediates

While (2,2'-Bipyridine)diiodonickel(II) is the starting material, it is generally considered a precatalyst that is reduced in situ to a catalytically active low-valent nickel species. The nature of the catalytic cycle is highly dependent on the specific reaction conditions and substrates involved.

A commonly proposed cycle involves Ni(0) and Ni(II) intermediates. In this pathway, the [Ni(bpy)I₂] is first reduced to a Ni(0) species, likely [Ni(0)(bpy)]. This highly reactive intermediate then initiates the catalytic cycle.

Key Intermediates in a Ni(0)/Ni(II) Cycle:

[Ni(0)(bpy)] : The active catalytic species generated from the reduction of the Ni(II) precatalyst.

[Ni(II)(bpy)(R)(X)] : An organonickel(II) species formed via oxidative addition of an organic halide (R-X) to the Ni(0) center.

[Ni(II)(bpy)(R)(R')] : A diorganonickel(II) intermediate formed after a transmetalation step with an organometallic reagent (R'-M).

In addition to the classic Ni(0)/Ni(II) model, cycles involving odd-electron oxidation states like Ni(I) and Ni(III) are increasingly recognized, especially in cross-electrophile coupling and photoredox catalysis. nih.govchemrxiv.org For instance, a Ni(I)/Ni(III) cycle might be initiated by the formation of a Ni(I) species, which then reacts with substrates. researchgate.net

Key Intermediates in a Ni(I)/Ni(III) Cycle:

[Ni(I)(bpy)X] : A key intermediate that can be generated by reduction of the Ni(II) precatalyst or by comproportionation between Ni(0) and Ni(II) species. ucla.edu

[Ni(III)(bpy)(X)(Ar)] : Formed via oxidative addition of an aryl halide to a Ni(I) center. ucla.edu This species is more electrophilic than its Ni(II) counterpart. ucla.edu

Carbon-centered radicals : Often generated through single-electron transfer (SET) processes involving Ni(I) or other low-valent nickel species. nih.gov

The stability and reactivity of these intermediates are significantly influenced by the steric and electronic properties of the bipyridine ligand and the nature of the halide. nih.gov

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving this compound. libretexts.orglibretexts.org

Oxidative Addition: This step involves the reaction of a low-valent nickel complex with a substrate, typically an organic halide, leading to an increase in the oxidation state and coordination number of the nickel center. libretexts.org For example, a Ni(0) species can undergo oxidative addition with an aryl iodide (Ar-I) to form a Ni(II)-aryl complex. bris.ac.uk

[Ni(0)(bpy)] + Ar-I → [Ni(II)(bpy)(Ar)(I)]

Similarly, a Ni(I) complex can undergo oxidative addition with an aryl halide to generate a Ni(III) intermediate. ucla.edu Mechanistic studies suggest that this process can proceed through a concerted monometallic pathway or a halogen atom abstraction followed by radical rebound. ucla.edu

Reductive Elimination: This is the product-forming step and is the microscopic reverse of oxidative addition. libretexts.org A diorganonickel(II) intermediate, for instance, can undergo reductive elimination to form a new carbon-carbon bond and regenerate the catalytically active Ni(0) species. libretexts.org The ligands must typically be in a cis orientation for this intramolecular reaction to occur. libretexts.org

[Ni(II)(bpy)(R)(R')] → R-R' + [Ni(0)(bpy)]

Role of Nickel Oxidation States (e.g., Ni(II)/Ni(0), Ni(II)/Ni(I), Ni(II)/Ni(III) cycles)

The catalytic versatility of this compound stems from nickel's ability to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III). ucla.edu The operative catalytic cycle is often a subject of detailed mechanistic investigation and can vary depending on the reaction type.

Ni(II)/Ni(0) Cycle: This is the most traditional and well-understood cycle in cross-coupling reactions. It involves a two-electron oxidative addition of a substrate to a Ni(0) center, followed by transmetalation (if applicable) and a two-electron reductive elimination from a Ni(II) intermediate to furnish the product and regenerate Ni(0). researcher.life

Ni(II)/Ni(I) Cycle: In some transformations, a single-electron reduction of the Ni(II) precatalyst leads to a Ni(I) species. This Ni(I) intermediate can then participate in the catalytic cycle, often involving radical pathways.

Ni(I)/Ni(III) Cycle: This cycle is particularly relevant in reactions involving single-electron transfer (SET) processes, such as those in photoredox and electrocatalysis. ucla.edu The cycle is typically initiated by the oxidative addition of an aryl halide to a Ni(I) species, forming a Ni(III) intermediate. researchgate.netucla.edu Subsequent steps, which could involve reaction with another nucleophile or radical species, lead to the product and regeneration of a Ni(I) or another low-valent nickel species. mdpi.com The existence of Ni(III) aryl complexes has been demonstrated stoichiometrically and they have been structurally characterized. ucla.edu

The following table summarizes the key processes for each oxidation state pairing:

| Catalytic Cycle | Key Oxidation States | Typical Initiation Step | Key Intermediate Types |

| Ni(0)/Ni(II) | 0, +2 | Oxidative addition of R-X to Ni(0) | (bpy)Ni(0), (bpy)Ni(II)(R)(X) |

| Ni(I)/Ni(III) | +1, +3 | Oxidative addition of R-X to Ni(I) | (bpy)Ni(I)X, (bpy)Ni(III)(R)(X)₂ |

Radical Pathways and Carbon-Centered Radical Capture at Nickel Centers

There is substantial evidence that reactions catalyzed by this compound can proceed through radical pathways, particularly in cross-electrophile couplings. nih.govnih.gov These pathways are often initiated by single-electron transfer (SET) from a low-valent nickel species to an organic halide.

For example, a Ni(I) complex can react with an alkyl halide to generate an alkyl radical and a Ni(II) species. nih.gov This radical generation can occur through several proposed mechanisms, including a stepwise SET followed by halide dissociation or a concerted halogen atom transfer (XAT). nih.gov

Once formed, the carbon-centered radical can be captured by a nickel center. nih.gov For instance, an alkyl radical can add to a Ni(II)-aryl complex, [(bpy)Ni(II)(Ar)(I)], to form a transient Ni(III) intermediate, [(bpy)Ni(III)(Ar)(I)(Alkyl)]. This high-valent species can then undergo rapid reductive elimination to form the C(sp²)-C(sp³) bond and a Ni(I) complex, thus propagating the catalytic cycle. nih.gov

The involvement of radical intermediates is often supported by:

Radical clock experiments: Using substrates that can undergo predictable rearrangements if a radical is formed.

Stereochemical outcomes: Racemization of stereocenters adjacent to the reacting carbon can indicate the intermediacy of a planar radical.

Trapping experiments: Interception of radical intermediates with trapping agents.

The ability of bipyridine ligands to act as redox-active ligands, delocalizing unpaired electron density, plays a crucial role in stabilizing the odd-electron nickel intermediates involved in these radical pathways. nih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

In many cross-coupling reactions, either the oxidative addition or the reductive elimination is found to be rate-limiting. wikipedia.org For example, in a study of a ligand exchange reaction involving a Ni(II) complex and 2,2'-bipyridine (B1663995), the reaction was found to be first-order in the nickel complex, first-order in bipyridine, and first-order in proton concentration, suggesting a complex, multi-component rate law. researchgate.net

Systematic studies on the protodemetalation of (bipyridyl)arylnickel(II) complexes, a potential catalyst deactivation pathway, have shown that the rate is influenced by the electronics of the ligands and the nature of the acid, providing evidence for a concerted, cyclic transition state. chemrxiv.org

The determination of the rate law is achieved by systematically varying the concentration of each reactant, including the catalyst, substrates, and any additives, while monitoring the initial reaction rate. researchgate.net

Example of a Rate Law Determination: Consider a hypothetical reaction: A + B -> C catalyzed by [Ni(bpy)I₂].

| Experiment | [A] (M) | [B] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

From this data, one could deduce the rate law: Rate = k[A]¹[B]⁰[Catalyst]¹ = k[A][Catalyst]. In this example, the reaction is first-order with respect to substrate A and the catalyst, and zero-order with respect to substrate B. This would imply that the reaction of B is not involved in the rate-determining step. expii.com

Isotope Effects in Mechanistic Probes

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-limiting step and elucidating the structure of transition states. nih.govmdpi.com A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes.

In the context of catalysis by this compound, KIEs can provide valuable insights into bond-breaking and bond-forming steps. For instance, a significant primary carbon-13 KIE (¹²k/¹³k) for an oxidative addition step involving an aryl halide would indicate that the C-X bond is being broken in the rate-determining step. nih.govresearcher.life

Intramolecular ¹³C KIEs, in conjunction with DFT analysis, have been used to identify the oxidation state and ligand environment of the nickel center during the oxidative addition step in nickel metallaphotoredox reactions employing bipyridyl ligands. nih.gov These studies can help distinguish between mechanisms involving Ni(0), Ni(I), or other species in the turnover-limiting step. nih.gov

Advanced Spectroscopic Characterization Techniques for Ni Bpy I₂ and Its Reactive Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Paramagnetic Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules. However, its application to paramagnetic species like many nickel complexes, including potential Ni(I) or Ni(III) intermediates derived from the Ni(II) precursor [Ni(bpy)I₂], offers unique electronic and structural information.

In paramagnetic complexes, the unpaired electrons on the metal center cause significant shifts in the NMR signals of the ligand nuclei, known as isotropic shifts. cdnsciencepub.com These shifts are the sum of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand's nuclei, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the complex. koreascience.kr

For high-spin nickel(II) complexes in a nearly octahedral environment, the ground state is ³A₂g, which is magnetically isotropic. cdnsciencepub.com Consequently, the pseudocontact contribution is often negligible, and the observed isotropic shifts are dominated by the Fermi contact interaction. cdnsciencepub.com These contact shifts provide a direct probe of the pathways for spin delocalization from the nickel center to the bipyridine ligand, revealing details about the nature of the metal-ligand bonding. cdnsciencepub.com For instance, ¹H NMR spectra of paramagnetic Ni(II)-bipyridine complexes show resonances that are significantly shifted and broadened compared to the free ligand, with shifts providing information on both σ- and π-electron delocalization mechanisms. cdnsciencepub.comkoreascience.kr

The study of paramagnetic intermediates, such as Ni(I)-bpy species, also relies heavily on NMR. Comparison of the paramagnetic ¹H NMR spectra of in-situ generated species with isolated complexes has been used to confirm their identity in solution. nih.gov

Table 1: Representative ¹H NMR Isotropic Shifts for Protons of Bipyridine Ligands in Paramagnetic Nickel(II) Complexes.

Note: Shifts are highly sensitive to the specific complex, solvent, and temperature. Values are illustrative.

| Proton Position | Typical Isotropic Shift Range (ppm) | Linewidth |

|---|---|---|

| 3,3' | -40 to -50 | Moderate |

| 4,4' | +5 to +15 | Narrow |

| 5,5' | +20 to +30 | Moderate |

| 6,6' | Often too broad to be observed | Very Broad |

Data compiled from studies on various Ni(II)-bipyridine complexes. cdnsciencepub.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique uniquely suited for studying species with unpaired electrons. While the Ni(II) ion in [Ni(bpy)I₂] has a d⁸ electron configuration and is typically EPR silent in an octahedral or square-planar geometry (S=0 or integer spin with large zero-field splitting), its redox-active nature means it can participate in reactions forming paramagnetic Ni(I) (d⁹, S=1/2) or Ni(III) (d⁷, S=1/2 or 3/2) intermediates. These species are readily detectable by EPR.

EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron. The spectrum is characterized by the g-tensor and hyperfine coupling constants. The principal values of the g-tensor (gₓ, gᵧ, g₂) are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. For Ni(I) and Ni(III) bipyridine complexes, rhombic EPR signals are often observed, indicating a low-symmetry environment. acs.orgresearchgate.net

For example, photochemically or chemically generated Ni(I)-bpy halide complexes have been characterized by EPR, showing rhombic signals with g-values that are consistent with a metal-centered radical. nih.govacs.org Multifrequency EPR (using different microwave bands like X-band, Q-band, etc.) can be employed to resolve the g-tensor anisotropy and hyperfine interactions more accurately. nih.gov The characterization of these paramagnetic states is crucial for understanding the mechanisms of Ni-catalyzed reactions, where Ni(I)/Ni(III) catalytic cycles are frequently proposed. nih.gov

Table 2: Illustrative EPR g-values for Paramagnetic Nickel-Bipyridine Species.

| Species | gₓ | gᵧ | g₂ | gₐᵥ₉ | Reference |

|---|---|---|---|---|---|

| Ni(I)(MeO₂Cbpy)Cl | 2.053 | 2.123 | 2.262 | 2.146 | acs.org |

| (ⁱᵖʳN3)Ni(I) | 2.241 | 2.113 | 2.049 | ~2.134 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For a typical octahedral Ni(II) complex like [Ni(bpy)I₂], the spectrum is characterized by several types of transitions. libretexts.org

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the nickel center. For an octahedral Ni(II) (d⁸) ion, three spin-allowed transitions are expected from the ³A₂g ground state:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P) These transitions are relatively weak (low molar absorptivity, ε) because they are Laporte-forbidden. testbook.comreddit.com Their energies are sensitive to the ligand field strength.

Charge Transfer (CT) Transitions: These are typically much more intense than d-d transitions (high ε) and involve the movement of an electron between orbitals that are primarily localized on the metal and orbitals primarily on the ligands.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. Given the presence of iodide ligands, which are relatively easy to oxidize, LMCT bands (I⁻ → Ni²⁺) are expected for [Ni(bpy)I₂].

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to an empty ligand-based orbital (e.g., the π* orbitals of the bipyridine ligand).

Intraligand (π→π) Transitions:* These high-energy, intense absorptions are associated with electronic excitations within the 2,2'-bipyridine (B1663995) ligand itself.

The UV-Vis spectra of reactive intermediates are also highly informative. For instance, Ni(I)-bpy complexes often exhibit strong MLCT bands in the visible and near-infrared regions, which serve as a spectroscopic handle to monitor their formation and decay. nih.gov

Table 3: Typical Electronic Transitions for Octahedral Ni(II)-Bipyridine Complexes.

| Transition Type | Assignment | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| d-d | ³A₂g → ³T₂g | 850 - 1250 | < 20 |

| d-d | ³A₂g → ³T₁g(F) | 500 - 700 | < 50 |

| d-d | ³A₂g → ³T₁g(P) | 350 - 450 | < 100 |

| Intraligand | π → π* (bpy) | 280 - 320 | > 10,000 |

Data compiled from general knowledge of Ni(II) spectroscopy and related complexes. testbook.comnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectrum of [Ni(bpy)I₂] provides a "fingerprint" that is characteristic of its structure and bonding. Key diagnostic regions include:

Bipyridine Ligand Vibrations: The IR spectrum is dominated by the internal vibrations of the 2,2'-bipyridine ligand. The aromatic C=C and C=N stretching modes, typically found in the 1400-1650 cm⁻¹ region, are particularly sensitive to coordination. researchgate.net Upon binding to the nickel center, shifts in these bands occur, reflecting the changes in electron density and bond orders within the aromatic rings.

Ni-Ligand Vibrations: The vibrations corresponding to the Ni-N and Ni-I stretching modes occur at much lower frequencies (typically below 400 cm⁻¹). These bands provide direct information about the strength and nature of the metal-ligand bonds.

This technique is also valuable for characterizing reaction intermediates. For example, in a Ni(I)-bpy complex with a substituted bipyridine ligand containing a carbonyl group, a lowering of the ν(C=O) stretching frequency compared to the parent Ni(II) complex was observed. nih.gov This shift indicated greater electron density in the bipyridine π* orbitals due to enhanced back-bonding from the more electron-rich Ni(I) center, providing clear evidence of the change in oxidation state. nih.gov

Table 4: Selected IR Vibrational Frequencies for Coordinated 2,2'-Bipyridine.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Comments |

|---|---|---|

| Aromatic C=C/C=N stretching | 1610 - 1400 | Sensitive to coordination and metal oxidation state. |

| Ring breathing modes | ~1000 | Characteristic of the pyridine (B92270) ring structure. |

| C-H out-of-plane bending | 800 - 700 | Can be affected by crystal packing and ligand conformation. |

| Ni-N stretching | 300 - 250 | Provides direct information on the metal-ligand bond. |

Data compiled from studies on various metal-bipyridine complexes. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Nickel Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the oxidation state and local coordination environment of the absorbing atom—in this case, nickel. It does not require crystalline samples and is thus ideal for studying species in solution or amorphous materials. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Ni K-edge XAS: This technique involves the excitation of a 1s core electron. The energy of the absorption edge is highly sensitive to the effective charge on the nickel atom, making it an excellent probe of the oxidation state. osti.govresearchgate.netacs.orgaip.org A shift to higher energy generally corresponds to a higher oxidation state. The pre-edge features in the K-edge spectrum are related to 1s→3d transitions and are sensitive to the coordination geometry of the nickel center. acs.org

Ni L-edge XAS: This technique probes the excitation of 2p core electrons into empty 3d orbitals (2p→3d transitions). acs.org L-edge XAS is even more sensitive to the electronic structure of the metal center than K-edge XAS. rsc.orgresearchgate.net It provides a direct probe of the number of 3d electron holes (vacancies) and is highly sensitive to the metal's oxidation state, spin state, and the covalency of the metal-ligand bonds. acs.orgresearchgate.net This technique has been instrumental in characterizing the electronic structure of Ni-bpy complexes involved in catalysis and identifying the nature of transient excited states. acs.org

Together, Ni K-edge and L-edge XAS provide a comprehensive picture of the electronic and geometric structure of [Ni(bpy)I₂] and can be used in time-resolved experiments to track changes in the nickel center during a reaction. osti.govacs.org

Mass Spectrometry in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing reactive intermediates in catalytic cycles. rsc.org Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of intact, charged complexes from solution into the gas phase, making it ideal for studying organometallic reaction mixtures. nih.gov

By directly sampling a reaction involving [Ni(bpy)I₂], ESI-MS can detect and provide mass-to-charge (m/z) information for various species present, including the starting material, products, and, most importantly, transient intermediates. researchgate.net This has been crucial in providing evidence for proposed catalytic cycles involving paramagnetic Ni(I) and Ni(III) species, which are often present at very low concentrations and are difficult to detect by other means. acs.org

The high sensitivity of modern mass spectrometers allows for the detection of fleeting intermediates that are key to understanding reaction mechanisms. nih.gov Further structural information can be obtained within the mass spectrometer using tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID), which fragments the isolated ion to reveal information about its composition and connectivity. researchgate.net

Theoretical and Computational Studies on 2,2 Bipyridine Diiodonickel

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and properties of molecules. For (2,2'-Bipyridine)diiodonickel, a d⁸ square-planar complex, DFT calculations are crucial for elucidating the nature of metal-ligand bonding and predicting reactivity.

Studies on analogous Ni(II) and Ni(I) bipyridine halide systems reveal key electronic features that can be extrapolated to the diiodo complex. The ground state electronic structure is characterized by the interaction between the nickel d-orbitals and the σ- and π-orbitals of the bipyridine and iodo ligands. DFT calculations show that the highest occupied molecular orbital (HOMO) is typically centered on the nickel atom, primarily composed of d-orbitals, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the π-system of the 2,2'-bipyridine (B1663995) ligand. This electronic arrangement is fundamental to its photophysical properties and its role in catalysis.

The reactivity of nickel-bipyridine complexes is heavily influenced by the electronic density at the metal center. DFT studies on related Ni(I)-bipyridine halide complexes demonstrate that electron-donating or withdrawing substituents on the bipyridine ligand can tune the energy of the nickel 3d orbitals. nih.govacs.org This modulation of the effective nuclear charge on the nickel center directly impacts its reactivity, for instance, in oxidative addition reactions which are critical steps in many catalytic cycles. nih.govacs.org For this compound, DFT can be used to model its reduction to Ni(I) or Ni(0) species, which are often the active catalysts in cross-coupling reactions. The calculations can predict the redox potentials and assess the thermodynamic feasibility of these reduction steps.

A significant aspect of bipyridine complexes explored by DFT is the "non-innocent" character of the ligand. The bipyridine ligand can exist in neutral (bpy⁰), radical anion (bpy⁻), or dianion (bpy²⁻) forms. DFT calculations, by analyzing charge distribution and bond lengths within the ligand, can establish the oxidation state of the bipyridine ligand in the complex. nih.gov In this compound(II), the bipyridine is a neutral ligand, but upon reduction, electron density can be localized on either the metal or the ligand, a feature that DFT can precisely quantify.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is instrumental in mapping the detailed mechanisms of chemical reactions, including transition states and intermediates that are often difficult to detect experimentally. For catalysts like this compound, this involves modeling its activation and subsequent participation in catalytic cycles.

A common application is in modeling cross-coupling reactions, where Ni(bpy)I₂ often serves as a precatalyst. The catalytic cycle typically begins with the reduction of the Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. DFT calculations can model this reduction step and the subsequent oxidative addition of a substrate (e.g., an aryl halide) to the active nickel center. For the closely related Ni(I)-bipyridine halide systems, detailed energy profiles for oxidative addition have been computed, revealing the reaction to proceed via an SₙAr-type pathway for aryl chlorides, which involves a nucleophilic two-electron transfer from a Ni(I) 3d orbital to the C-Cl σ* orbital. nih.govacs.org

The table below illustrates a representative format for DFT-calculated energy profiles, using data from a related Ni(I)-bpy system undergoing oxidative addition, as a model for the type of information generated in such studies.

Table 1: Illustrative DFT-Calculated Gibbs Free Energy Profile for Oxidative Addition (Data adapted from a computational study on Ni(I)(tBu-bpy)Cl with 2-chloro-toluene) nih.gov

| Species/State | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Ni(I)(bpy)Cl + Aryl-Cl | 0.0 |

| Transition State | Oxidative Addition TS | +15.2 |

| Intermediate | [Ni(III)(bpy)(Aryl)Cl₂] | -8.1 |

| Products | Ni(II)(bpy)(Aryl)Cl + Ni(II)(bpy)Cl₂ | -23.1 (after comproportionation) |

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a qualitative and quantitative framework for understanding the electronic structure and bonding in transition metal complexes. For this compound, a d⁸ metal complex with a square planar geometry, these theories explain its characteristic properties, such as color and magnetism.

In a square planar ligand field, the five degenerate d-orbitals of the Ni(II) ion split into four distinct energy levels. The ordering is typically dₓ₂-y₂ > dₓᵧ > d₂₂ > dₓ₂/dᵧ₂. With eight d-electrons, the dₓ₂-y₂ orbital remains unoccupied, leading to a diamagnetic (low-spin) S=0 ground state.

A molecular orbital diagram combines the metal d-orbitals with the frontier orbitals of the ligands. The analysis of MO diagrams for related nickel-bipyridine complexes reveals several key features:

σ-Bonding: The σ-orbitals of the nitrogen atoms of bipyridine and the iodide ligands combine with the nickel dₓ₂-y₂ and d₂₂ orbitals to form strong σ-bonds.

π-Bonding: The filled π-orbitals of the iodide ligands interact with the metal d-orbitals (dₓ₂, dᵧ₂). More importantly, the empty π* orbitals of the bipyridine ligand can accept electron density from filled nickel d-orbitals (π-backbonding). This backbonding strengthens the Ni-N bond and delocalizes electron density.

Frontier Orbitals: The HOMO is typically a non-bonding or weakly anti-bonding orbital with significant metal d-character (often d₂₂ or dₓᵧ). The LUMO is almost always the π* orbital of the bipyridine ligand.

The energy difference between the HOMO and LUMO is critical, as it often corresponds to the lowest energy electronic transition observed in the UV-visible spectrum, which is a metal-to-ligand charge transfer (MLCT) band. Computational analysis, such as Mulliken population analysis, can quantify the contribution of metal and ligand orbitals to each MO, as illustrated in the hypothetical table below.

Table 2: Illustrative Molecular Orbital Composition for a Ni(II)-D-A Complex (Data adapted from a study on a related square-planar Ni(II) donor-acceptor complex) escholarship.org

| Orbital | Energy (eV) | % Ni Contribution | % Donor Ligand (I⁻) Contribution | % Acceptor Ligand (bpy) Contribution |

| LUMO+1 | -2.5 | 5 | 5 | 90 |

| LUMO | -2.9 | 8 | 11 | 81 |

| HOMO | -5.1 | 65 | 25 | 10 |

| HOMO-1 | -5.5 | 20 | 70 | 10 |

This analysis confirms the nature of the frontier orbitals and is essential for interpreting spectroscopic data and predicting photochemical behavior.

Prediction of Spectroscopic Parameters and Structural Attributes

A significant strength of computational chemistry is its ability to predict structural and spectroscopic properties with high accuracy. These predictions can be used to validate experimental data or to provide information on species that are difficult to characterize.

Structural Attributes: DFT geometry optimizations can predict key structural parameters such as bond lengths and angles. For this compound, calculations would provide the expected Ni-N and Ni-I bond lengths, as well as the bond angles that define its square planar geometry. These calculated structures are often in excellent agreement with data obtained from X-ray crystallography.

Table 3: Example Comparison of Calculated and Experimental Bond Lengths for a Related Ni(II) Complex (This table is illustrative of the methodology; data is not for Ni(bpy)I₂)

| Bond | Calculated (DFT) Bond Length (Å) | Experimental (X-ray) Bond Length (Å) |

| Ni-N1 | 1.95 | 1.94 |

| Ni-N2 | 1.95 | 1.94 |

| Ni-X1 | 2.20 | 2.19 |

| Ni-X2 | 2.20 | 2.19 |

Spectroscopic Parameters:

Through these combined theoretical approaches, a comprehensive, atomistic understanding of this compound can be achieved, guiding its application in catalysis and materials science.

Ligand Modification and Rational Design for Enhanced Catalysis with Ni Bpy I₂ Analogues

Electronic and Steric Effects of Substituted Bipyridine Ligands

The introduction of substituents onto the 2,2'-bipyridine (B1663995) framework exerts profound electronic and steric influences on the central nickel atom, thereby modulating the catalytic performance of the resulting complex. These effects are crucial in optimizing the catalyst for specific reactions.

Electron-donating groups (EDGs) on the bipyridine ligand increase the electron density on the nickel center. This heightened electron richness can enhance the metal's nucleophilicity and its ability to participate in oxidative addition steps, which are often crucial in catalytic cycles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nickel center, making it more electrophilic. This can be advantageous in steps involving reductive elimination. For instance, a study systematically varied the bipyridine ligand with electron-donating tert-butyl groups and electron-withdrawing methyl ester groups, demonstrating that these modifications alter the electronic structure and reactivity of the nickel(I) species. nih.gov

Steric hindrance is another powerful tool in ligand design. Bulky substituents placed near the nickel coordination site can create a specific steric environment that influences substrate approach and can induce selectivity in catalytic reactions. For example, substituents at the 6 and 6'-positions of the bipyridine ligand have been shown to impact the properties and catalytic performance of nickel complexes in cross-electrophile coupling reactions. nih.gov While bulkier substituents can stabilize certain intermediates, they can also hinder the coordination of the ligand to the nickel center. nih.gov The interplay between electronic and steric effects is complex; for example, while bulky substituents at the 6,6'-positions can stabilize Ni(I) species, they can also lead to lower turnover frequencies in some catalytic reactions compared to less hindered analogues. nih.gov

The following table summarizes the general effects of ligand substitution on the properties of nickel-bipyridine complexes:

| Substituent Property | Effect on Nickel Center | Potential Catalytic Consequence |

| Electron-Donating | Increased electron density | Enhanced oxidative addition rates |

| Electron-Withdrawing | Decreased electron density | Facilitated reductive elimination |

| Sterically Bulky | Increased steric hindrance | Improved selectivity, potential for lower activity |

| Sterically Less Demanding | Reduced steric hindrance | Increased reaction rates, potential for lower selectivity |

Design of Chiral Bipyridine Ligands for Asymmetric Catalysis

A significant area of research has been the development of chiral bipyridine ligands to induce enantioselectivity in nickel-catalyzed reactions. The rational design of these ligands is paramount to achieving high levels of stereocontrol. A key challenge in this field has been to create ligands that are both highly effective in inducing asymmetry and broadly applicable to a range of substrates.

One successful strategy involves the creation of C2-symmetric chiral bipyridine ligands. These ligands often feature rigid backbones and tunable steric groups that create a well-defined chiral pocket around the nickel center. For example, a class of chiral 2,2'-bipyridine ligands, named SBpy, was designed to have minimized short-range steric hindrance while being structurally tunable. nih.govresearchgate.netresearchgate.net This design proved effective in the highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. nih.govresearchgate.netresearchgate.net Another approach has been the development of bifunctional C2-symmetric chiral bipyridine-type tetradentate ligands, which have shown excellent stereoselectivities in reactions like asymmetric Friedel-Crafts alkylation. researchgate.net

A recent advancement in chiral ligand design involves a "double-layer control" concept. This approach utilizes a rigid fused-ring framework to minimize local steric hindrance around the nitrogen atoms, thereby maintaining high reactivity, while incorporating a tunable spirocyclic ketal side wall to control the peripheral chiral environment for high stereoselectivity. acs.org This modular design allows for the ready assembly of different chelating ligands for various mechanistically diverse transition-metal-catalyzed reactions. acs.org

Comparison of (2,2'-Bipyridine)diiodonickel with Other Dihalonickel(II) Bipyridine Complexes (e.g., Ni(bpy)Cl₂)

The nature of the halide ligand in dihalonickel(II) bipyridine complexes significantly influences their chemical and catalytic properties. A comparison between this compound ([Ni(bpy)I₂]), (2,2'-Bipyridine)dichloronickel ([Ni(bpy)Cl₂]), and (2,2'-Bipyridine)dibromonickel ([Ni(bpy)Br₂]) reveals important trends.

The primary difference lies in the electronegativity and size of the halide atoms. Iodine is the least electronegative and largest of the three halogens, while chlorine is the most electronegative and smallest. These differences affect the Lewis acidity of the nickel center and the lability of the nickel-halogen bond. The Ni-I bond is generally weaker and more easily cleaved than the Ni-Br and Ni-Cl bonds. This can be advantageous in catalytic cycles where the dissociation of a halide ion is a key step.

In the context of photoredox catalysis, the halide can influence the properties of the photogenerated Ni(I) species. nih.gov While changes to the halide from chloride to bromide to iodide result in only minor changes in the rate of oxidative addition for some substrates, the electronic effects of the halide, as predicted by Hammett parameters, are observable. nih.gov For example, the Hammett σp values are 0.23 for Cl and Br, and 0.18 for I, suggesting subtle electronic differences. nih.gov

The following table provides a comparative overview of these complexes:

| Property | [Ni(bpy)Cl₂] | [Ni(bpy)Br₂] | [Ni(bpy)I₂] |

| Halogen Electronegativity | High | Medium | Low |

| Nickel-Halogen Bond Strength | Strongest | Intermediate | Weakest |

| Lewis Acidity of Nickel Center | Highest | Intermediate | Lowest |

| Leaving Group Ability of Halide | Poorest | Intermediate | Best |

These differences in properties can translate to different catalytic activities and selectivities. For instance, in cross-coupling reactions, the choice of halide in the precatalyst can be critical for achieving optimal results.

Development of Polymer-Supported or Heterogenized Bipyridine-Nickel Catalysts

To address challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant effort has been directed towards the development of polymer-supported or heterogenized bipyridine-nickel catalysts. Immobilizing the catalyst on a solid support can simplify product purification and allow for the recycling of the expensive metal catalyst.

One common approach is to anchor the bipyridine ligand to a polymer backbone, followed by complexation with a nickel salt. Polystyrene is a frequently used support material. researchgate.net The catalytic activity of these polymer-supported complexes can be comparable to or even higher than their homogeneous counterparts. researchgate.net For example, a polystyrene-anchored nickel complex demonstrated higher catalytic activity in the oxidation of phenol compared to its soluble analogue. researchgate.net

Another strategy involves the incorporation of a nickel(II) catalyst into a porous organic polymer (POP). A Ni(II) complex incorporated into a bispyridine-based POP has been shown to be an active heterogeneous catalyst for ethylene dimerization. rsc.org Graphene oxide has also been explored as a support for nickel-bipyridine complexes, creating nanocomposites with notable photocatalytic activity. mdpi.com

The advantages of heterogenized catalysts include:

Easy Separation: The catalyst can be easily separated from the reaction mixture by filtration.

Recyclability: The catalyst can often be reused multiple times with minimal loss of activity.

Reduced Metal Leaching: Immobilization can minimize the contamination of the product with the metal.

However, challenges such as reduced catalytic activity due to mass transfer limitations or changes in the catalyst's microenvironment need to be carefully addressed during the design and synthesis of these heterogenized systems.

Emerging Applications and Future Research Trajectories of 2,2 Bipyridine Diiodonickel

Integration in Photoredox and Electro-Redox Catalysis

The synergy between nickel catalysis and photoredox or electro-redox methodologies has unlocked novel pathways for chemical transformations. nih.govacs.org (2,2'-Bipyridine)diiodonickel and related Ni-bpy complexes are central to these advancements. In photoredox catalysis, the process can occur through two primary mechanisms: photosensitized reactions or direct excitation of the nickel complex. caltech.edunih.gov

In a photosensitized cycle, an external photocatalyst absorbs light and engages in single electron transfer (SET) with the Ni(II) complex, reducing it to a highly reactive Ni(I) or Ni(0) species. acs.org Alternatively, direct irradiation of certain Ni(II)-bpy complexes can promote an excited state that leads to the homolytic cleavage of a Ni-C bond, generating a Ni(I) species and a carbon-centered radical. nih.gov This photogenerated, low-valent nickel intermediate is a potent catalyst for cross-coupling reactions. nih.gov

Similarly, in electro-redox catalysis, an applied electrical potential is used to generate the catalytically active low-valent nickel species from the stable Ni(II) precursor. This electrochemical approach offers precise control over the reductive process and avoids the use of stoichiometric chemical reductants. Mechanistic studies on related nickel-bipyridine systems have shown that the electrochemically generated Ni(I) species can initiate catalytic cycles for reactions like the homo-coupling of aryl halides. rsc.org The coordination environment, including the halide ligands, plays a crucial role in the redox potential and subsequent reactivity of the complex. chemrxiv.org

Table 1: Mechanistic Pathways in Photoredox and Electro-Redox Catalysis

| Catalysis Type | Activation Method | Key Intermediate(s) | Typical Subsequent Step |

| Photoredox (Photosensitized) | Visible light absorption by an external photosensitizer, followed by Single Electron Transfer (SET) to Ni(II). acs.org | Ni(I), Ni(0) | Oxidative addition with substrate. acs.org |

| Photoredox (Direct Excitation) | Direct UV/Visible light absorption by the Ni(II) complex. nih.govnih.gov | Excited-state Ni(II)*, Ni(I) | Homolytic bond cleavage, radical generation. nih.gov |

| Electro-Redox | Application of an external electrical potential to the Ni(II) complex. rsc.org | Ni(I), Ni(0) | Oxidative addition or reaction with electrophiles. rsc.org |

Applications in Polymerization Chemistry

Controlled radical polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. mdpi.com Atom Transfer Radical Polymerization (ATRP) is a prominent example of such a technique, which relies on a reversible equilibrium between active propagating radicals and dormant species, typically mediated by a transition metal complex. mdpi.com

While copper complexes are most commonly associated with ATRP, the fundamental principles are applicable to other transition metals. The 2,2'-bipyridine (B1663995) ligand and its derivatives have been extensively studied and proven to be highly effective in controlling ATRP reactions. nih.govacs.org The electronic properties of the bipyridine ligand, which can be tuned by substituents, directly influence the redox potential of the metal center and the dynamics of the halogen exchange, thereby controlling the polymerization rate and precision. nih.govresearchgate.net Given the established catalytic activity of nickel complexes in radical processes, this compound represents a promising candidate for mediating ATRP and other controlled polymerization methods, offering an alternative to more traditional copper-based systems. Research in this area could expand the scope of monomers amenable to controlled polymerization and provide polymers with unique properties.

Role in Bio-inspired Catalysis and Small Molecule Activation

Nature provides a rich blueprint for designing efficient catalysts that operate under mild conditions. Bio-inspired catalysis seeks to mimic the structure and function of enzyme active sites to perform challenging chemical transformations. nih.govacs.org Nickel-containing enzymes, such as carbon monoxide dehydrogenase (CODH), expertly activate small, inert molecules like carbon dioxide (CO2). nih.govresearchgate.net

Inspired by the bimetallic Ni-Fe active site of CODH, researchers have developed synthetic nickel complexes for the electrocatalytic reduction of CO2. nih.govacs.orgresearchgate.net A recent study on a bio-inspired dinickel complex demonstrated that cooperative effects between the two metal centers, facilitated by a redox-active ligand related to bipyridine, significantly enhance catalytic activity for CO2 reduction to carbon monoxide (CO). acs.orgresearchgate.net One nickel site binds and activates the CO2 molecule, while the second site acts as an electron mediator and a Lewis acid to facilitate C–O bond cleavage. nih.govacs.org This work highlights the potential of this compound to serve as a precursor or platform for developing catalysts for the activation of small molecules like CO2, contributing to technologies for carbon capture and utilization. nih.gov

Sustainable and Green Chemistry Applications

The principles of green chemistry encourage the use of catalysts based on earth-abundant metals, minimization of waste, and the use of renewable energy sources. This compound aligns well with these objectives.

Earth-Abundant Metal: Nickel is a first-row transition metal that is significantly more abundant and less costly than precious metals like palladium, which is often used in cross-coupling reactions. nih.gov

Energy Efficiency: Photoredox catalysis, where (bpy)NiI2 is applicable, utilizes visible light as a renewable and traceless energy source, often allowing reactions to proceed at ambient temperature and reducing the energy footprint of chemical synthesis. nih.govnih.gov

Atom Economy: When used in electrocatalytic cycles, the need for stoichiometric metallic reductants (e.g., zinc or manganese) can be eliminated. chemrxiv.org This improves the atom economy of the process and simplifies product purification by reducing metallic waste. rsc.org

Novel Reactivity: The catalyst enables the use of readily available starting materials through novel cross-electrophile coupling strategies, providing more efficient synthetic routes to valuable molecules. sigmaaldrich.com

The development of catalysts like this compound is a key step toward more sustainable chemical manufacturing. mdpi.com

Exploration of Novel Reactivity Modes and Synthetic Transformations

A primary and powerful application of this compound is in cross-electrophile coupling (XEC) reactions. sigmaaldrich.comsigmaaldrich.combiocompare.com This strategy allows for the formation of carbon-carbon bonds by coupling two different electrophiles, such as an alkyl halide and a vinyl halide, in the presence of a reductant. alkalisci.com This approach circumvents the need for pre-formed, often sensitive, organometallic reagents.

Mechanistic studies suggest these reactions proceed through a catalytic cycle involving Ni(I) and Ni(III) intermediates, or potentially Ni(0) and Ni(II) species. chemrxiv.orgnih.gov The catalyst facilitates the generation of radical intermediates that can be effectively coupled. A notable application is the synthesis of complex tetrasubstituted alkenes through a tandem metallacycle formation/cross-electrophile coupling process, a transformation that is challenging to achieve via traditional methods. alkalisci.com The ability to tune the reactivity of the nickel center by modifying the bipyridine ligand continues to expand the scope of these powerful synthetic methods. nih.gov

Table 2: Novel Synthetic Transformations Catalyzed by (bpy)NiI2 and Related Complexes

| Reaction Type | Coupling Partners | Key Advantage |

| Cross-Electrophile Coupling | Vinyl Halides + Alkyl Halides | Avoids use of pre-formed organometallic reagents. sigmaaldrich.comsigmaaldrich.com |

| Tetrasubstituted Alkene Synthesis | Alkynes + Vicinal Dihalides + Alkyl Halides | Provides access to sterically hindered and complex alkenes. alkalisci.com |

| C(sp²)–C(sp³) Coupling | Aryl Halides + Alkyl Halides | Forms bonds between different carbon hybridization states. nih.gov |

Q & A

Q. Methodological resolution :

- Use cyclic voltammetry to map redox potentials under different conditions .

- Compare Arrhenius plots to isolate temperature-dependent rate changes .

- Computational modeling (e.g., COSMO-RS) to predict solvent-substrate interactions .

How can researchers design experiments to optimize this compound for cross-electrophile coupling reactions?

Advanced Research Focus

Key variables to optimize:

- Ligand design : Introduce electron-deficient bipyridine derivatives (e.g., 4,4'-trifluoromethyl) to accelerate oxidative addition .

- Solvent systems : Test binary mixtures (e.g., DMF/toluene) to balance intermediate solubility and stability .

- Additives : Reductants (e.g., Mn⁰) or Lewis acids (e.g., MgCl₂) can suppress side reactions .

Q. Experimental workflow :

Screen ligand variants via high-throughput robotics .

Monitor reaction progress with in situ IR spectroscopy to detect key intermediates.

Validate scalability using flow chemistry to mitigate exothermicity risks .

What challenges arise in isolating and characterizing reactive intermediates in this compound-catalyzed reactions?

Advanced Research Focus

Transient Ni⁰ or Niᴵ species are highly reactive and prone to decomposition. Strategies include:

- Low-temperature EPR to trap paramagnetic intermediates .

- Cryogenic X-ray absorption spectroscopy (XAS) to probe Ni oxidation states .

- Stoichiometric reactions with model substrates (e.g., iodobenzene) to isolate intermediates .

How do computational methods like DFT enhance understanding of this compound’s electronic structure?

Advanced Research Focus

DFT simulations:

- Predict Mulliken charges on Ni and iodide ligands, guiding mechanistic hypotheses .

- Model frontier molecular orbitals (HOMO/LUMO) to identify electron transfer pathways.

- Simulate reaction coordinates for oxidative addition/reductive elimination steps .

Case study : DFT revealed that Niᴵᴵ → Niᴵ reduction in the presence of Zn⁰ involves ligand-centered electron transfer, not direct metal reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.